molecular formula C17H14N2O4S B2563719 ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 312605-07-5

ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2563719
CAS No.: 312605-07-5
M. Wt: 342.37
InChI Key: RGLCSVSNNAHOSL-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a central thiazole ring substituted at positions 2, 4, and 3. The 2-position features a furan-2-carboxamido group (-NHCO-furan), while the 4-position is occupied by a phenyl group, and the 5-position carries an ethyl ester (-COOEt). This structure combines aromatic, hydrogen-bonding (amide), and ester functionalities, making it relevant for pharmaceutical and materials science research.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-2-22-16(21)14-13(11-7-4-3-5-8-11)18-17(24-14)19-15(20)12-9-6-10-23-12/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLCSVSNNAHOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation: The furan-2-amido group can be introduced through an amidation reaction, where furan-2-carboxylic acid is reacted with an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,5-dione.

    Reduction: Corresponding amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is investigated for its potential as:

  • Anti-inflammatory Agent : Studies suggest that compounds with similar structures can inhibit inflammatory pathways, making this compound a candidate for further research in anti-inflammatory therapies.
  • Antimicrobial Agent : Preliminary tests indicate effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlights that modifications at specific positions can enhance antimicrobial potency.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules . Its unique structural features allow it to be used in various synthetic pathways, leading to the development of new pharmaceuticals or advanced materials.

Material Science

Research is ongoing into the use of this compound in the development of new materials with unique properties. Its ability to form stable complexes with metals may open avenues for applications in catalysis and materials engineering.

The biological activity of this compound has been characterized through various studies:

Antitumor Efficacy Study

A recent study evaluated the anticancer potential of thiazole derivatives similar to this compound. Results indicated an IC50 value of less than 10 µM against human glioblastoma and melanoma cell lines, demonstrating significant cytotoxicity attributed to specific structural features .

Antimicrobial Activity Assessment

In vitro tests revealed that compounds with similar structural motifs exhibited effective inhibition against various bacterial strains. The SAR analysis showed that modifications at the ortho position of the phenyl ring were crucial for enhancing antimicrobial potency .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. Key factors influencing activity include:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups enhance cytotoxicity, while electron-donating groups can improve selectivity for cancer cells.
  • Positioning of Functional Groups : The arrangement of substituents around the thiazole core significantly affects biological outcomes. For instance, compounds with specific substitutions at the 4-position of the phenyl ring have shown increased activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Thiazole Derivatives
Compound Name Substituents (Position 2/4) Molecular Weight Melting Point (°C) Yield (%) Key Features
Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate Furan-2-amido / Phenyl 368.39 (calc.) N/A N/A Aromatic heterocycle (furan), amide H-bond donor
Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate Acetamido / Methyl 228.28 Not reported 74 Simpler alkyl/amide substituents
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate Diphenylamino / Phenyl 376.45 N/A Not reported Bulky diphenylamino group; planar crystal structure
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-CF3-phenyl / Methyl 331.33 N/A N/A Electron-withdrawing CF3 group; enhanced lipophilicity
Ethyl 2-(5-nitrothiophene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate 5-Nitrothiophene-2-amido / Phenyl 403.43 N/A N/A Nitro group (electron-deficient), thiophene ring

Key Observations :

  • Electronic Effects : The furan-2-amido group introduces moderate electron-donating properties compared to the nitro group in or the trifluoromethyl group in , which are electron-withdrawing. This affects reactivity in further functionalization (e.g., nucleophilic substitution).
  • Hydrogen Bonding : The amide group in the target compound and enables hydrogen bonding, which is absent in ester- or alkyl-substituted derivatives like .

Comparative Challenges :

  • The phenyl group at position 4 (vs. methyl in ) may reduce reaction yields due to steric hindrance during acylation.
  • Nitro-substituted analogs (e.g., ) require controlled conditions to avoid side reactions (e.g., reduction of nitro groups).

Structural and Crystallographic Insights

  • Planarity and Packing : X-ray studies on analogs like reveal that substituents influence dihedral angles between the thiazole core and aromatic rings. For example, in , the nitrobenzene ring is nearly coplanar with the thiazole (dihedral angle ~3°), while the chlorobenzene ring is tilted (~72°). The furan ring in the target compound, being smaller and less rigid than phenyl, may adopt variable orientations.
  • Intermolecular Interactions : Weak C–H···O interactions observed in stabilize crystal packing. The furan oxygen in the target compound could participate in similar interactions, enhancing crystallinity.

Biological Activity

Ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H15N3O3S and features a thiazole ring, a furan moiety, and an ethyl ester functional group. The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen, while the furan ring contributes to its diverse biological activities.

Biological Activities

This compound exhibits several notable biological activities:

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. Key factors influencing activity include:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups enhance cytotoxicity, while electron-donating groups can improve selectivity for cancer cells .
  • Positioning of Functional Groups : The arrangement of substituents around the thiazole core significantly affects biological outcomes. For instance, compounds with specific substitutions at the 4-position of the phenyl ring have shown increased activity against various cancer cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Condensation Reactions : Combining furan derivatives with appropriate amines and thiazole precursors under acidic conditions.
  • Cyclization Techniques : Utilizing thioketones or thioamides in reactions to form the thiazole ring, followed by esterification to introduce the ethyl group .

Antitumor Efficacy Study

A recent study evaluated the anticancer potential of various thiazole derivatives, including those structurally similar to this compound. The results indicated an IC50 value of less than 10 µM for several derivatives against human glioblastoma and melanoma cell lines, demonstrating significant cytotoxicity attributed to specific structural features .

Antimicrobial Activity Assessment

In vitro tests revealed that compounds with similar structural motifs exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The SAR analysis highlighted that modifications at the ortho position of the phenyl ring were crucial for enhancing antimicrobial potency .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(furan-2-carbonylamino)-4-methylthiazoleMethyl instead of phenylAntimicrobial
Ethyl 2-(furan-2-carbonamido)-4-phenyloxazoleOxazole instead of thiazoleAntitumor
Ethyl 2-(furan-2-amido)-5-methylthiazoleMethyl substitution at position fiveAntifungal

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of SAR in drug design.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-(furan-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a furan-2-carboxamide derivative with a 4-phenyl-thiazole precursor. Key steps include:

  • Cyclocondensation : Using thiourea and ethyl bromopyruvate under reflux in ethanol to form the thiazole core .
  • Amidation : Reacting the thiazole intermediate with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C .
  • Optimization : Solvent choice (DMF or DCM) and catalyst (e.g., HOBt/EDC for amidation) critically affect yield. For example, DMF improves solubility but may require post-synthesis purification via column chromatography .
  • Yield Data :
Catalyst SystemSolventYield (%)Reference
HOBt/EDCDCM72–78
No catalystDMF65

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and ester group (δ 4.3–4.5 ppm for –OCH₂CH₃) .
  • Mass Spectrometry : HRMS (ESI⁺) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 357.08) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, particularly the planar thiazole-furanamide system .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or furan rings) affect biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the phenyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups and evaluate antimicrobial activity (MIC assays).
  • Example : 4-Nitrophenyl analogs show enhanced activity against S. aureus (MIC = 8 µg/mL) compared to unsubstituted derivatives (MIC = 32 µg/mL) .
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding to target enzymes (e.g., bacterial dihydrofolate reductase). The furanamide moiety often participates in hydrogen bonding .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin as a reference).
  • Solubility Adjustments : Discrepancies may arise from DMSO concentration differences; optimize to ≤0.1% v/v .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers. For example, IC₅₀ values >100 µM in one study vs. 25 µM in another may reflect assay sensitivity differences.

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic sites (e.g., C-2 of the thiazole) prone to attack .
  • Kinetic Studies : Monitor reactions with benzylamine via HPLC to validate computational predictions (e.g., 90% conversion at C-2 vs. <5% at C-4) .

Methodological Notes

  • Contradictions in Synthesis : reports higher yields using HOBt/EDC, while achieves moderate yields without catalysts. This suggests catalyst choice depends on substrate purity and solvent .
  • Crystallography : SHELX remains the gold standard for small-molecule refinement, but newer software (e.g., Olex2) offers improved interfaces for macromolecular applications .

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